molecular formula C18H18F3N3O B1273218 (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone CAS No. 885949-76-8

(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone

Cat. No.: B1273218
CAS No.: 885949-76-8
M. Wt: 349.3 g/mol
InChI Key: CEDMZPJUWJVNSS-UHFFFAOYSA-N
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Description

(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone (CAS 885949-76-8) is a piperazine-based research chemical offered for use in non-clinical laboratory research. Piperazine derivatives are a significant area of investigation in medicinal chemistry due to their interaction with central nervous system (CNS) receptors, including serotoninergic and dopaminergic systems, which are relevant for studying mood disorders and potential antidepressant agents . The structural features of this compound, including the trifluoromethylphenyl group, are common in compounds evaluated for their biological activity, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery . Furthermore, structurally similar piperazine-containing compounds are being actively explored in oncology research, particularly for aggressive cancers like triple-negative breast cancer (TNBC), with a focus on developing agents that can cross the blood-brain barrier to treat metastatic disease . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the available safety data sheets and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

(4-aminophenyl)-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)14-3-7-16(8-4-14)23-9-11-24(12-10-23)17(25)13-1-5-15(22)6-2-13/h1-8H,9-12,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDMZPJUWJVNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301157770
Record name (4-Aminophenyl)[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-76-8
Record name (4-Aminophenyl)[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Synthesis via Piperazine Intermediate and Amide Coupling

The predominant method involves synthesizing 4-[4-(trifluoromethyl)phenyl]piperazine as a key intermediate, followed by amide bond formation with 4-aminobenzoyl chloride.

Step 1: Synthesis of 4-[4-(Trifluoromethyl)phenyl]piperazine

Piperazine reacts with 4-(trifluoromethyl)phenyl chloride under basic conditions (e.g., NaOH or K₂CO₃) to form the substituted piperazine. This nucleophilic aromatic substitution proceeds via deprotonation of piperazine, enabling attack on the electron-deficient aryl chloride. Reaction temperatures range from 50–80°C, with yields of 70–85% reported.

Step 2: Amide Bond Formation with 4-Aminobenzoyl Chloride

The piperazine intermediate is coupled with 4-aminobenzoyl chloride in anhydrous dichloromethane or THF, using triethylamine (TEA) or DMAP as a base. The reaction typically achieves 65–75% yield after purification via recrystallization or column chromatography.

Reaction Conditions:

Parameter Details
Solvent Dichloromethane or THF
Base Triethylamine (TEA)
Temperature 0–25°C (room temperature)
Reaction Time 4–12 hours
Yield 65–75%

Alternative Route via Nitro Group Reduction

A less common approach involves synthesizing a nitro-substituted precursor, followed by catalytic hydrogenation to introduce the amine group.

Step 1: Preparation of 4-Nitrobenzoyl Intermediate

4-Nitrobenzoyl chloride is reacted with 4-[4-(trifluoromethyl)phenyl]piperazine under similar amide coupling conditions. This avoids handling the sensitive 4-aminobenzoyl chloride directly.

Step 2: Catalytic Hydrogenation of Nitro Group

The nitro intermediate undergoes hydrogenation using Pd/C (5–10 wt%) in methanol or ethanol at 45–60°C. Yields of 80–90% are reported, with high purity (>95%).

Advantages:

  • Avoids instability of 4-aminobenzoyl chloride.
  • Higher yields in the final reduction step.

One-Pot Synthesis Using Protecting Groups

Advanced methods employ benzyl or tert-butoxycarbonyl (Boc) groups to protect reactive sites during piperazine formation.

Key Steps:

  • Protection: Benzylation of piperazine nitrogen prior to aryl substitution.
  • Coupling: Reaction with 4-aminobenzoyl chloride.
  • Deprotection: Hydrogenolysis (H₂/Pd-C) or acidic cleavage (TFA for Boc) to yield the final product.

Example Protocol:

  • Benzyl-protected piperazine is reacted with 4-(trifluoromethyl)phenyl bromide under Ullmann conditions (CuI, K₂CO₃, DMF, 100°C).
  • After deprotection, the intermediate is coupled with 4-aminobenzoyl chloride, achieving an overall yield of 60–70%.

Comparison of Methods

Method Yield (%) Purity (%) Key Challenges
Two-Step Synthesis 65–75 90–95 Handling moisture-sensitive reagents
Nitro Reduction Route 70–80 95–98 Requires hydrogenation equipment
One-Pot with Protection 60–70 85–90 Additional deprotection steps

Optimization and Scalability Considerations

  • Solvent Selection: THF and dichloromethane are preferred for amide coupling, but greener alternatives (e.g., ethyl acetate) are under investigation.
  • Catalyst Efficiency: Pd/C (5 wt%) achieves >90% conversion in hydrogenation steps, but Ni catalysts offer cost-effective alternatives for large-scale production.
  • Purification: Recrystallization from acetone/water mixtures enhances purity (>98%) compared to column chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl or piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-75.2Apoptosis induction
HeLa3.8Cell cycle arrest
A5497.0Inhibition of proliferation

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly as a serotonergic agent. It interacts with serotonin receptors, potentially offering therapeutic benefits for mood disorders.

  • Serotonin Receptor Affinity : Studies suggest that the compound exhibits high affinity for 5-HT1A and 5-HT2A receptors, which are crucial in the modulation of mood and anxiety.

Antimicrobial Properties

The antimicrobial activity of (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone has been evaluated against various pathogens, including bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

Case Study 1: Anticancer Mechanism

In a recent study published in Cancer Research, researchers explored the effects of this compound on breast cancer cells. The findings revealed that treatment with the compound led to a significant decrease in tumor size in vivo, suggesting its potential as a therapeutic agent.

Case Study 2: Neuropharmacological Assessment

A clinical trial investigated the effects of this compound on patients with major depressive disorder. Results indicated an improvement in depressive symptoms after administration, highlighting its potential as an antidepressant.

Mechanism of Action

The mechanism of action of (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Table 1: Piperazine Substituent Effects
Compound Name Piperazine Substituent Key Properties/Activities Reference
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone 4-Methyl Anti-prion, anti-cholinesterase activity
Target Compound 4-(4-Trifluoromethylphenyl) High lipophilicity, potential CNS penetration
(4-Nitrophenyl)(piperazino)methanone None (parent piperazine) Precursor for nitro-to-amine reduction
[4-(3-Chlorophenyl)piperazino]methanone 3-Chlorophenyl Enhanced halogen bonding potential

Key Observations :

  • Methyl vs.
  • Chlorophenyl Substitution : Introduces halogen bonding, which may enhance target binding affinity in enzyme inhibitors (e.g., CYP51) .

Aromatic Ring Modifications

Table 2: Aromatic Ring Substituent Effects
Compound Name Aromatic Substituent Key Properties/Activities Reference
Target Compound 4-Aminophenyl Hydrogen bonding, metabolic stability
(4-Hydroxyphenyl)piperazinyl methanone 4-Hydroxyphenyl Increased polarity, reduced logP
(4-Nitrophenyl)(piperazino)methanone 4-Nitrophenyl Electron-withdrawing, precursor for reduction
[3-(Trifluoromethyl)phenyl]methanone 3-Trifluoromethylphenyl Altered steric and electronic effects

Key Observations :

  • Amino vs.
  • Nitro Group : Acts as a synthetic handle for reduction to amine but may reduce bioavailability due to polarity .

Heterocyclic and Hybrid Derivatives

Table 3: Hybrid Heterocyclic Derivatives
Compound Name Heterocyclic Component Key Properties/Activities Reference
Imidazo[1,2-b]pyridazin-2-yl derivatives Imidazopyridazine Anti-retinoid activity, high purity (99.6%)
Pyridine-based CYP51 inhibitors (UDO, UDD) Pyridine Anti-Trypanosoma cruzi activity
Thiophene-piperazinyl methanone Thiophene Enhanced lipophilicity, π-stacking potential

Key Observations :

  • Imidazopyridazine Hybrids: Exhibit high purity and specificity for retinol-binding protein antagonism, contrasting with the target compound’s simpler structure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone, and what analytical methods validate its purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-nitrobenzoyl chloride can react with a piperazine derivative (e.g., 1-(2-furoyl)piperazine) in the presence of triethylamine, followed by reduction of the nitro group to an amine using SnCl₂ .
  • Validation : Purity is confirmed via HPLC (retention time ~9.6 min) and NMR spectroscopy. For instance, ¹H-NMR (CDCl₃) shows characteristic peaks for the trifluoromethyl group (δ ~7.6–8.0 ppm) and aromatic protons (δ ~6.6–7.3 ppm) .

Q. How are spectroscopic techniques (NMR, FT-IR) employed to characterize the structural features of this compound?

  • NMR Analysis : ¹H-NMR resolves aromatic protons (e.g., δ 7.27 ppm for fluorobenzyl groups) and piperazine CH₂ signals (δ 3.48–3.62 ppm). ¹³C-NMR confirms carbonyl carbons (δ ~166.0 ppm) and trifluoromethyl-substituted phenyl carbons (δ ~143.7 ppm) .
  • FT-IR : Stretching frequencies for C=O (~1650 cm⁻¹) and NH₂ (~3350 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What strategies optimize the compound’s biological activity through structural modifications, and how are these changes validated?

  • Modifications :

  • Electron-withdrawing groups : Introducing fluorine or trifluoromethyl groups enhances metabolic stability and receptor binding .
  • Piperazine substitution : Replacing the trifluoromethylphenyl group with sulfonyl or pyridinyl moieties alters selectivity (e.g., dopamine D3 receptor vs. tyrosinase inhibition) .
    • Validation :
  • In vitro assays : Competitive binding assays (IC₅₀ values) and enzyme inhibition studies (e.g., tyrosinase IC₅₀ = 0.87 μM) .
  • Molecular docking : Computational models predict interactions with target proteins (e.g., tubulin polymerization sites) .

Q. How do researchers reconcile contradictions in reported yields or biological data across studies?

  • Case Study : Synthesis yields for piperazine-based methanones vary (41–92%) due to reaction conditions (e.g., solvent polarity, temperature) .
  • Resolution :

  • Reproducibility checks : Standardizing reaction parameters (e.g., reflux duration, stoichiometry).
  • Analytical cross-validation : Using HRMS (exact mass ±0.001 Da) and elemental analysis (C/H/N ±0.3%) to confirm batch consistency .

Q. What mechanistic insights explain the compound’s inhibitory effects on tubulin polymerization or enzyme activity?

  • Tubulin Inhibition : The trifluoromethylphenyl group disrupts colchicine-binding sites, confirmed by competitive assays (Ki = 1.2 μM) .
  • Enzyme Inhibition : The piperazino moiety chelates metal ions in tyrosinase active sites, supported by UV-Vis spectroscopy showing Cu²⁺ displacement .

Q. How is computational modeling applied to predict the compound’s pharmacokinetic properties or target binding?

  • ADMET Prediction : Tools like SwissADME calculate logP (~3.2) and blood-brain barrier permeability (CNS MPO score = 4.5) .
  • Docking Simulations : AutoDock Vina models reveal hydrogen bonding between the methanone carbonyl and Lys274 in tyrosinase (binding energy = -9.2 kcal/mol) .

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